アルグラビン

概要

説明

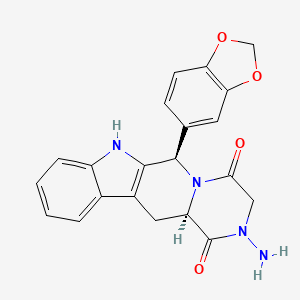

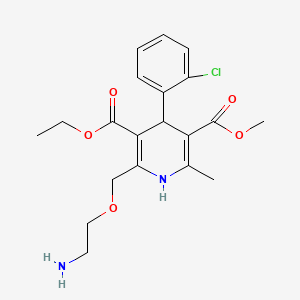

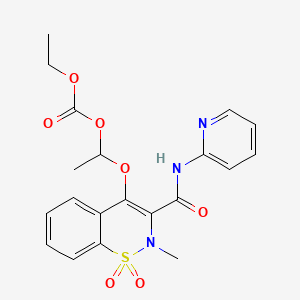

Arglabin is a natural product with antitumor and anti-inflammatory activity . It competitively inhibits the binding of farnesyl diphosphate to farnesyl transferase (FTase), preventing the activation of RAS proto-oncogene by preventing the incorporation of farnesyl pyrophosphate into human H-ras proteins .

Synthesis Analysis

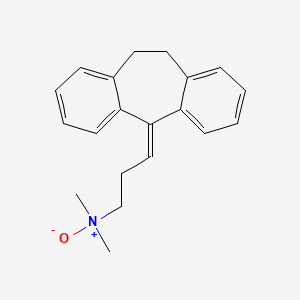

The first enantioselective synthesis of the guaianolide Arglabin has been developed . This synthesis involves the creation of a dimethylamino adduct, which is currently under clinical evaluation for the treatment of various cancers .Molecular Structure Analysis

Arglabin is a colorless crystalline compound with a chemical structure constructed from the bicyclo [5.3.0] decane skeleton . It belongs to the guaianolides sesquiterpenes subclass .Chemical Reactions Analysis

Arglabin has been shown to possess anti-inflammatory activity through inhibition of the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome and production of proinflammatory cytokines . Over 70 new polyfunctional derivatives of Arglabin have been synthesized by cyclopropantation, amination, phosphorylation, halogenations, and oxidation of the compound .Physical And Chemical Properties Analysis

Arglabin has a molecular weight of 246.3 and a molecular formula of C15H18O3 . It is a colorless crystalline compound .科学的研究の応用

抗炎症作用

アルグラビンは、セスキテルペンラクトンであり、顕著な抗炎症作用を示します。これは、体の炎症反応において重要な役割を果たすNLRファミリーピリンドメイン含有3(NLRP3)インフラマソームを阻害します。 インターロイキン(IL)-1βやIL-18などの炎症性サイトカインの産生を抑制することにより、アルグラビンは炎症を特徴とする疾患を治療する可能性があります .

抗腫瘍特性

研究によると、アルグラビンは、特に乳がん、結腸がん、卵巣がん、肺がんに対して抗腫瘍特性を示すことが明らかになっています。 そのメカニズムは、がん細胞の増殖を阻害することにより、腫瘍学において貴重な化合物となっています .

COVID-19治療の可能性

COVID-19パンデミックの間、アルグラビンは、サイトカインストームと急性呼吸窮迫症候群(ARDS)の軽減の可能性があるとして注目を集めています。これらはどちらも、ウイルスの重篤な合併症です。 NLRP3インフラマソームを標的とする能力から、アルグラビンはCOVID-19関連炎症に対する治療薬になる可能性があります .

放射線増感効果

アルグラビンは、放射線増感効果を持つことが判明しており、これは腫瘍の治療における放射線療法の効果を高めることを意味します。 この特性は、必要な放射線量を減らし、副作用を最小限に抑えるために特に有効です .

薬剤製剤のための物理化学的特性

アルグラビンの物理化学的特性の研究により、機械的な処理後も化学組成を維持することが明らかになっています。 この安定性は、特にアラビノガラクタンなどの他の化合物と組み合わせて、薬剤製剤を開発する際に不可欠です .

がん治療のためのFtase阻害

アルグラビンは、Ftase阻害剤として、がん細胞の生存に必要なタンパク質の翻訳後修飾に関与するファルネシル転移酵素の機能を阻害します。 このメカニズムにより、アルグラビンは肝がん、肺がん、乳がんの治療において有望な薬剤として位置付けられています .

がん細胞に対する細胞毒性

アルグラビンとその誘導体は、がん細胞に対する細胞毒性効果について研究されています。 これらの化合物は、腫瘍細胞において細胞死を誘導することにより、in vitroおよびin vivoモデルの両方において潜在的な抗がん剤として有望視されています .

抗菌活性

アルグラビンの合成誘導体は、細菌や真菌に対する効果を含む抗菌活性を示しています。 これは、様々な病原体によって引き起こされる感染症や疾患の治療における可能性を広げています .

作用機序

Target of Action

Arglabin, a natural sesquiterpene γ-lactone, primarily targets the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome . It also inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These targets play crucial roles in inflammation and cancer progression.

Mode of Action

Arglabin interacts with its targets by inhibiting their activity. It inhibits the NLRP3 inflammasome, reducing the production of proinflammatory cytokines including interleukin (IL)-1β and IL-18 . By inhibiting EGFR tyrosine kinase, Arglabin disrupts the function of key proteins such as Ras, which are often mutated in cancer cells and drive tumor growth and survival .

Biochemical Pathways

Arglabin affects several biochemical pathways. It downregulates the mTOR/PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting farnesyl transferase, Arglabin disrupts the post-translational modification of proteins, affecting various cellular processes .

Pharmacokinetics

Its poor water solubility might negatively influence its bioavailability .

Result of Action

Arglabin exhibits potent anti-inflammatory and anticancer effects. It suppresses cancer cell proliferation and induces apoptosis, or programmed cell death . It also attenuates the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 .

Action Environment

Environmental factors can influence the action of Arglabin. For instance, its poor water solubility might affect its bioavailability and consequently its pharmacological activity . Structural modification of the compound to enhance water solubility could be a rational approach to improve its bioavailability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

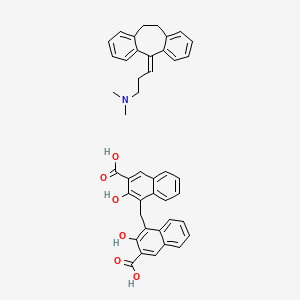

(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJYAKBJSGRTHA-CUZKYEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Record name | Arglabin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arglabin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84692-91-1 | |

| Record name | Arglabin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84692-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arglabin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arglabin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGLABIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS8UOP7QZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does arglabin exert its anticancer effects?

A1: Arglabin exhibits its anticancer effects through multiple mechanisms:

- Inhibition of Farnesyltransferase: Arglabin inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]

- Induction of Apoptosis: Arglabin has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []

- Anti-inflammatory Activity: Arglabin demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by arglabin reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]

Q2: What is the significance of arglabin's interaction with the NLRP3 inflammasome?

A2: Arglabin's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, arglabin shows promise in mitigating the progression of these conditions. [, ]

Q3: How does arglabin affect lipid metabolism?

A3: Research suggests that arglabin possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), arglabin demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]

Q4: What is the molecular formula and weight of arglabin?

A4: Arglabin's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: Are there any notable spectroscopic characteristics of arglabin?

A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize arglabin. [] These techniques provide valuable insights into the compound's structure and properties. []

Q6: How stable is arglabin under various conditions?

A6: The stability of arglabin has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]

Q7: What strategies have been explored to improve the solubility and bioavailability of arglabin?

A7: Enhancing arglabin's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of arglabin. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []

Q8: How has computational chemistry been used in arglabin research?

A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding arglabin's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of arglabin and its derivatives.

Q9: What is the impact of structural modifications on arglabin's activity?

A9: Numerous arglabin derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]

Q10: What preclinical models have been used to evaluate arglabin's efficacy?

A10: Arglabin's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated arglabin's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]

Q11: Has arglabin been evaluated in clinical trials?

A11: While arglabin is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。